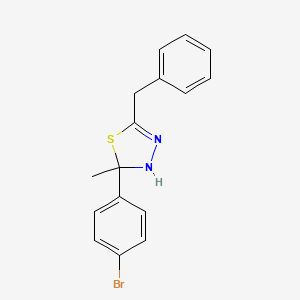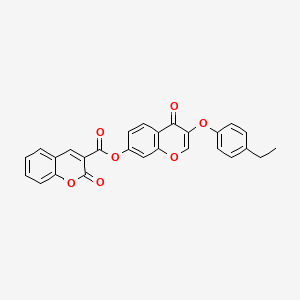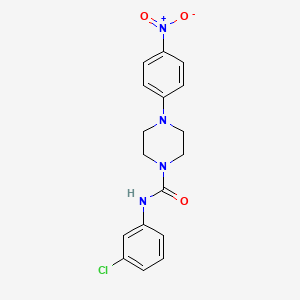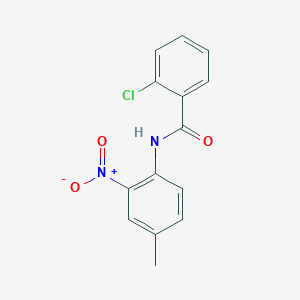![molecular formula C13H12ClN3OS B4886750 N-(3-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide](/img/structure/B4886750.png)
N-(3-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide, commonly referred to as CP-690,550, is a synthetic compound that belongs to the class of Janus kinase (JAK) inhibitors. It was first synthesized in 2005 by Pfizer as a potential treatment for rheumatoid arthritis and other autoimmune diseases. CP-690,550 has since been extensively studied for its therapeutic potential and has been shown to have a significant impact on immune system function.
Mécanisme D'action
CP-690,550 works by inhibiting the activity of N-(3-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide enzymes, which are involved in the signaling pathways that regulate immune system function. This compound enzymes are responsible for transmitting signals from cytokine receptors to the nucleus of the cell, where they activate genes that are involved in immune system function. By blocking this compound activity, CP-690,550 can reduce inflammation and other symptoms associated with autoimmune diseases.
Biochemical and Physiological Effects
CP-690,550 has been shown to have significant effects on immune system function. It reduces the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increases the production of anti-inflammatory cytokines, such as interleukin-10. CP-690,550 also reduces the activation and proliferation of T cells, which are involved in the immune response. These effects contribute to the reduction of inflammation and other symptoms associated with autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 has several advantages for use in laboratory experiments. It is a highly specific inhibitor of N-(3-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide enzymes, which allows for precise control of immune system function. It is also relatively stable and can be easily synthesized in large quantities. However, CP-690,550 has some limitations for use in laboratory experiments. It can have off-target effects on other signaling pathways, which can complicate data interpretation. Additionally, its effects on immune system function can vary depending on the specific disease being studied.
Orientations Futures
There are several potential future directions for research on CP-690,550. One area of interest is the development of more specific N-(3-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide inhibitors that can target individual this compound enzymes. Another area of research is the use of CP-690,550 in combination with other drugs to enhance its therapeutic effects. Additionally, research is ongoing to determine the long-term safety and efficacy of CP-690,550 in the treatment of autoimmune diseases. Overall, CP-690,550 has significant potential as a therapeutic agent for the treatment of autoimmune diseases, and ongoing research is likely to uncover new applications and insights into its mechanism of action.
Méthodes De Synthèse
CP-690,550 is synthesized through a multi-step process that involves the reaction of 3-chloroaniline with 6-methyl-4-pyrimidinylthiol in the presence of a base to form an intermediate product. This intermediate is then reacted with chloroacetyl chloride to form the final product, CP-690,550. The synthesis of CP-690,550 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its potential therapeutic applications in a variety of autoimmune diseases. It has been shown to be effective in treating rheumatoid arthritis, psoriasis, inflammatory bowel disease, and other autoimmune disorders. CP-690,550 works by inhibiting the activity of N-(3-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide enzymes, which are involved in the signaling pathways that regulate immune system function. By blocking this compound activity, CP-690,550 can reduce inflammation and other symptoms associated with autoimmune diseases.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3OS/c1-9-5-13(16-8-15-9)19-7-12(18)17-11-4-2-3-10(14)6-11/h2-6,8H,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQMTQTTWDHMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-bromoethoxy)ethoxy]-4-ethylbenzene](/img/structure/B4886668.png)
![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B4886673.png)


![ethyl N-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-beta-alaninate](/img/structure/B4886690.png)
![1-(3-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}phenyl)ethanone](/img/structure/B4886696.png)
![ethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4886704.png)
![2-[(3-fluorophenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4886706.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4886720.png)
![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide](/img/structure/B4886729.png)
![4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl (4-biphenylyloxy)acetate](/img/structure/B4886736.png)


![10-(diphenylmethylene)-4-(4-fluorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4886764.png)